[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid involves multiple steps. The reaction conditions typically involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency required for research applications.
Chemical Reactions Analysis
Types of Reactions
[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid is primarily used in proteomics research . It is utilized to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with various proteins, making it a valuable tool in biochemical and molecular biology research .
Mechanism of Action
The mechanism of action for [(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can bind to these targets, altering their activity and function. This interaction is crucial for studying protein dynamics and understanding various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid: This compound is unique due to its specific structure and functional groups.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: Another compound with similar functional groups but different applications.
Uniqueness
This compound stands out due to its specific interactions with proteins, making it particularly useful in proteomics research . Its unique structure allows for targeted studies of protein functions and interactions, which is not as easily achieved with other similar compounds .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(N-[2-oxo-2-[4-[(E)-2-phenylethenyl]piperazin-1-yl]ethyl]anilino)acetic acid |
InChI |
InChI=1S/C22H25N3O3/c26-21(17-25(18-22(27)28)20-9-5-2-6-10-20)24-15-13-23(14-16-24)12-11-19-7-3-1-4-8-19/h1-12H,13-18H2,(H,27,28)/b12-11+ |
InChI Key |
RVNJRXUXCBQUQR-VAWYXSNFSA-N |
Isomeric SMILES |
C1CN(CCN1/C=C/C2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C=CC2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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